molecular formula C17H24N2O2 B12509178 Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B12509178
M. Wt: 288.4 g/mol
InChI Key: AICAWMVPASBRSQ-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS: 1823500-32-8) is a bicyclic pyrrolopyridine derivative with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.38 g/mol . The compound features a benzyl substituent at position 2, a methyl group at position 5, and a methyl ester at the 7a position of the octahydro-pyrrolo[3,4-c]pyridine scaffold.

Properties

IUPAC Name

methyl 2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-9-8-17(16(20)21-2)13-19(12-15(17)11-18)10-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAWMVPASBRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacology
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has been investigated for its potential neuroprotective effects. Studies suggest that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Its ability to modulate these pathways could lead to the development of new therapeutic agents for these conditions.

2. Antidepressant Activity
Research indicates that this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of the monoaminergic system, which is often targeted in the treatment of depression. Further studies are necessary to elucidate the specific pathways involved and to evaluate its efficacy in clinical settings.

Organic Synthesis

1. Synthetic Intermediates
Due to its complex structure, this compound serves as a valuable intermediate in the synthesis of other biologically active compounds. Its unique functional groups allow chemists to modify it further to create derivatives with enhanced properties or novel activities.

2. Development of New Chemical Entities
The compound's structure provides a scaffold for the design of new chemical entities (NCEs). By altering the substituents on the pyrrolidine ring or the benzyl group, researchers can explore a wide range of biological activities, potentially leading to new drugs for various therapeutic areas.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated that the compound reduced cell death and improved cell viability through antioxidant mechanisms.

Case Study 2: Antidepressant-Like Effects

In an animal model of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated improvements in both locomotor activity and sucrose preference tests, suggesting an enhancement in mood-related behaviors.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₇H₂₄N₂O₂ 288.38 2-benzyl, 5-methyl, 7a-methyl ester Bicyclic core; potential for lipophilicity due to benzyl group
rac-Methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₀H₁₈N₂O₂ 198.26 5-methyl, 7a-methyl ester; lacks benzyl group Simplified structure; lower molecular weight may enhance solubility
rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate C₂₄H₂₉N₃O₄S 455.57 2-benzyl, 5-tosyl (tosylate), 7a-methyl ester Tosyl group introduces strong electron-withdrawing properties; increased steric bulk
(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-... C₁₈H₂₅ClN₂O₄ 332.39 5-benzyl ester, 7a-ethyl ester; hydrochloride salt Dicarboxylate ester system; salt form improves crystallinity and solubility
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Chloro substituent at position 5; carboxylic acid at position 2 Pyrrolo[2,3-c]pyridine isomer; acidic functional group may enhance hydrogen-bonding interactions

Structural and Functional Analysis

Substituent Effects: The benzyl group in the target compound (vs. In contrast, the tosyl group in the tosylated analog introduces sulfonic acid-derived polarity, which may alter binding affinity in biological systems . The methyl ester at 7a is a common feature across analogs, but its position and stereochemistry (e.g., rel- vs. rac-configurations) can significantly impact metabolic stability. For example, the hydrochloride salt of the dicarboxylate derivative (C₁₈H₂₅ClN₂O₄) exhibits improved solubility (96% purity) due to ionic interactions .

Stereochemical Considerations :

  • The rac- and rel- prefixes in analogs (e.g., and ) indicate racemic or relative stereochemistry, whereas the target compound’s stereodescriptors are unspecified. This ambiguity limits direct comparisons of enantiomer-specific activities.

Biological Relevance: While pharmacological data for the target compound are unavailable, structurally related pyrrolopyridines are explored as kinase inhibitors or neurotransmitter analogs.

Biological Activity

Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate (CAS No. 1823500-32-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.38 g/mol
  • Structural Features : The compound features a pyrrolopyridine core, which is known for diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. Research indicates that it may exhibit various pharmacological effects, including:

  • Antitumor Activity : Compounds with similar structures have shown inhibitory effects on cancer cell lines.
  • Antimicrobial Properties : Studies suggest potential antibacterial and antifungal activities.
  • Neuroprotective Effects : Some derivatives of pyrrolopyridine have been explored for their neuroprotective properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially modulating enzymatic pathways or receptor activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on various cancer cell lines (e.g., breast cancer)
AntimicrobialPotential antibacterial and antifungal properties
NeuroprotectiveInvestigated for neuroprotective effects in preclinical studies

Case Study: Antitumor Activity

In a study focusing on pyrrolopyridine derivatives, compounds similar to methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine exhibited significant inhibition of breast cancer cell proliferation. The lead compound demonstrated an IC50 value indicating potent activity against FGFR signaling pathways, which are critical in tumor progression .

Case Study: Antimicrobial Properties

Another study highlighted the antimicrobial potential of related pyrrolopyridine compounds. These compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Q & A

Q. Key Data :

ParameterExample from Evidence
Reaction Temperature25°C (for saponification)
CatalystSc(OTf)₃
Yield Range39–90%

What advanced spectroscopic techniques are recommended to confirm the stereochemistry and regiochemistry of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to resolve diastereotopic protons and quaternary carbons. reports δ 12.174 ppm (carboxylic protons) and aromatic splitting patterns to confirm substitution .
  • X-ray Crystallography : Resolve absolute configuration, as seen in for iodinated pyrrolo-pyrimidines .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1,702 cm1^{-1} for ester groups) to verify functionalization .

Q. Example from :

  • IR peaks: 1,616–1,568 cm1^{-1} (C=O, C=N stretches) .
  • 1H^1H-NMR coupling constants (JJ) differentiate axial/equatorial protons in octahydro frameworks .

What methodologies are effective in assessing and achieving high purity (≥95%) for this compound?

Answer:

  • Chromatography : Use reverse-phase HPLC with C18 columns, as applied in for related octahydro-pyrrolo-pyridines (95% purity) .
  • Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) to remove byproducts. describes dual EtOAc crystallizations to isolate pure carboxylic acids .
  • Elemental Analysis : Validate purity via C/H/N ratios (e.g., reports <0.3% deviation from theoretical values) .

Q. Purity Challenges :

  • Hydroscopicity of dihydrochloride salts () may require anhydrous handling .

How does the benzyl substituent influence the compound’s physicochemical properties compared to its analogs?

Answer:

  • Lipophilicity : The benzyl group increases logP, enhancing membrane permeability. shows tosyl derivatives (logP >3.5) with improved bioavailability .
  • Steric Effects : Bulky substituents like benzyl may hinder π-stacking in crystal lattices, as seen in ’s adamantyl analogs (mp 295–296°C vs. 280–281°C for phenyl derivatives) .
  • Stability : Benzyl ethers resist hydrolysis better than methyl esters (: saponification requires NaOH/MeOH) .

Q. Comparative Data :

DerivativeMelting Point (°C)LogP (Predicted)
Benzyl (Target Compound)Not reported~2.8
Tosyl ()N/A3.5–4.0
Adamantyl ()295–2964.2

How should researchers address discrepancies in reported synthetic yields or spectroscopic data across studies?

Answer:

  • Reaction Reproducibility : Control moisture (e.g., anhydrous solvents) and catalyst batch variability. notes yield drops (56% → 39%) with adamantyl vs. phenyl groups due to steric factors .
  • Analytical Calibration : Standardize NMR referencing (e.g., DMSO-d6_6) and IR baseline correction. uses DMSO-d6_6 for consistent δ 7.1–7.5 ppm aromatic signals .
  • Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., temperature, catalyst loading).

Q. Case Study :

  • reports 56% yield for ethyl pyrazolo-pyridine carboxylate, while achieves 90% for pyrrolo-pyridinones via optimized Ugi protocols .

What computational tools are suitable for modeling the compound’s conformational dynamics?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR shifts (±0.3 ppm accuracy).
  • MD Simulations : Study solvation effects in water/DMSO using AMBER or GROMACS. ’s iodinated analogs use crystallographic data to validate simulations .

Q. Software Recommendations :

  • Gaussian (DFT), Schrodinger Suite (docking), PyMol (visualization).

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